Cas no 99171-12-7 ((2-aminopyrimidin-4-yl)phosphonic acid)

(2-aminopyrimidin-4-yl)phosphonic acid 化学的及び物理的性質
名前と識別子
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- Phosphonic acid, P-(2-amino-4-pyrimidinyl)-
- (2-aminopyrimidin-4-yl)phosphonic acid
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- MDL: MFCD20706339
- インチ: 1S/C4H6N3O3P/c5-4-6-2-1-3(7-4)11(8,9)10/h1-2H,(H2,5,6,7)(H2,8,9,10)
- InChIKey: GVDPFALIUBQQIM-UHFFFAOYSA-N
- ほほえんだ: P(C1C=CN=C(N)N=1)(=O)(O)O
(2-aminopyrimidin-4-yl)phosphonic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-298744-0.5g |
(2-aminopyrimidin-4-yl)phosphonic acid |
99171-12-7 | 95.0% | 0.5g |
$1849.0 | 2025-03-19 | |
Enamine | EN300-298744-10g |
(2-aminopyrimidin-4-yl)phosphonic acid |
99171-12-7 | 95% | 10g |
$10196.0 | 2023-09-06 | |
1PlusChem | 1P01B5GZ-500mg |
(2-aminopyrimidin-4-yl)phosphonic acid |
99171-12-7 | 95% | 500mg |
$2348.00 | 2024-04-19 | |
Enamine | EN300-298744-5g |
(2-aminopyrimidin-4-yl)phosphonic acid |
99171-12-7 | 95% | 5g |
$6876.0 | 2023-09-06 | |
A2B Chem LLC | AV99123-250mg |
(2-aminopyrimidin-4-yl)phosphonic acid |
99171-12-7 | 95% | 250mg |
$1270.00 | 2024-07-18 | |
1PlusChem | 1P01B5GZ-1g |
(2-aminopyrimidin-4-yl)phosphonic acid |
99171-12-7 | 95% | 1g |
$2993.00 | 2024-04-19 | |
1PlusChem | 1P01B5GZ-250mg |
(2-aminopyrimidin-4-yl)phosphonic acid |
99171-12-7 | 95% | 250mg |
$1512.00 | 2024-04-19 | |
1PlusChem | 1P01B5GZ-50mg |
(2-aminopyrimidin-4-yl)phosphonic acid |
99171-12-7 | 95% | 50mg |
$840.00 | 2024-04-19 | |
Enamine | EN300-298744-0.1g |
(2-aminopyrimidin-4-yl)phosphonic acid |
99171-12-7 | 95.0% | 0.1g |
$822.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027489-1g |
(2-Aminopyrimidin-4-yl)phosphonic acid |
99171-12-7 | 95% | 1g |
¥15285.0 | 2024-04-17 |
(2-aminopyrimidin-4-yl)phosphonic acid 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
(2-aminopyrimidin-4-yl)phosphonic acidに関する追加情報
(2-Aminopyrimidin-4-yl)phosphonic Acid (CAS No. 99171-12-7): An Overview of Its Properties, Applications, and Recent Research Advances
(2-Aminopyrimidin-4-yl)phosphonic acid (CAS No. 99171-12-7) is a versatile compound with significant applications in the fields of medicinal chemistry and biochemistry. This phosphonic acid derivative of 2-aminopyrimidine has garnered attention for its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with (2-aminopyrimidin-4-yl)phosphonic acid.
Chemical Properties
(2-Aminopyrimidin-4-yl)phosphonic acid is a white crystalline solid with a molecular formula of C5H8N3O3P and a molecular weight of 184.09 g/mol. The compound exhibits excellent solubility in water and polar organic solvents, making it suitable for various biochemical and pharmaceutical applications. The presence of both the phosphonic acid group and the aminopyrimidine moiety imparts unique chemical reactivity and biological properties to the molecule.
The phosphonic acid group in (2-aminopyrimidin-4-yl)phosphonic acid is known for its strong binding affinity to metal ions, which can be leveraged in the design of metal-chelating agents and inhibitors. Additionally, the aminopyrimidine moiety is a common structural motif found in many biologically active compounds, including antiviral agents and anticancer drugs.
Synthesis Methods
The synthesis of (2-aminopyrimidin-4-yl)phosphonic acid has been extensively studied, and several methods have been reported in the literature. One common approach involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with phosphorous acid followed by deprotection to yield the desired product. Another method involves the condensation of 2-amino-4-chloropyrimidine with phosphorous acid under mild conditions.
A more recent and efficient synthesis route involves the use of microwave-assisted reactions, which significantly reduces reaction times and improves yields. This method has gained popularity due to its environmental friendliness and cost-effectiveness.
Biological Activities
(2-Aminopyrimidin-4-yl)phosphonic acid has shown promising biological activities in various studies. One of its notable applications is as an inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme involved in glucose metabolism. Inhibition of PDK can lead to increased glucose oxidation, which has therapeutic potential in diseases such as diabetes and cancer.
Recent research has also explored the antiviral properties of (2-aminopyrimidin-4-yl)phosphonic acid. Studies have demonstrated that the compound exhibits activity against several viral strains, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action is believed to involve interference with viral replication processes.
In addition to its antiviral properties, (2-aminopyrimidin-4-yl)phosphonic acid has been investigated for its potential as an anticancer agent. Preclinical studies have shown that the compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation.
Recent Research Advances
The field of medicinal chemistry continues to advance our understanding of (2-aminopyrimidin-4-yl)phosphonic acid. Recent studies have focused on optimizing the structure of the compound to enhance its biological activities and reduce potential side effects. For example, researchers have explored the introduction of various functional groups to improve solubility, stability, and target specificity.
A notable study published in the Journal of Medicinal Chemistry reported the development of a series of (2-aminopyrimidin-4-yl)phosphonic acid derivatives with enhanced PDK inhibitory activity. These derivatives showed improved potency and selectivity compared to the parent compound, making them promising candidates for further preclinical evaluation.
In another study, scientists investigated the use of (2-aminopyrimidin-4-yl)phosphonic acid as a scaffold for designing novel antiviral agents. The results indicated that certain derivatives exhibited potent antiviral activity against multiple viral strains, suggesting their potential for broad-spectrum antiviral therapy.
Conclusion
(2-Aminopyrimidin-4-yl)phosphonic acid (CAS No. 99171-12-7) is a multifaceted compound with a wide range of applications in medicinal chemistry and biochemistry. Its unique chemical properties, coupled with its diverse biological activities, make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic applications, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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